molecular formula C15H15NO4 B2658966 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 126812-30-4

2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B2658966
M. Wt: 273.288
InChI Key: VXTXIRMTGIZWEI-UHFFFAOYSA-N
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Description

“2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione”, also known as CHDI, is a heterocyclic organic compound. It belongs to the class of phthalimide derivatives. The molecular formula of this compound is C15H15NO4 .


Molecular Structure Analysis

The molecular weight of “2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione” is 273.28 g/mol . The exact mass and monoisotopic mass are 273.284 Da and 273.100098 Da respectively .


Physical And Chemical Properties Analysis

The boiling point of “2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione” is predicted to be 421.8±28.0 °C . The density is predicted to be 1.33±0.1 g/cm3 .

Scientific Research Applications

Functionalization and Cyclization Reactions

Researchers have studied the functionalization of related derivatives, such as 2-(1-cyclohexen-1-yl)aniline, with phthalic anhydride to afford isoindole-1,3-diones, which further undergo pseudo-allylic halogenation and other modifications, highlighting the synthetic versatility of these structures (Khusnitdinov et al., 2019).

Synthesis of Novel Compounds

The synthesis of novel 3'-spirocyclic-oxindole derivatives and their assessment for cytostatic activities showcase the potential biomedical applications of these compounds (Yong et al., 2007). Furthermore, ring-opening cyclization reactions have been developed to efficiently access substituted hydroxyindole derivatives, demonstrating the compound's role in the synthesis of pharmacologically relevant structures (Nambu et al., 2014).

Catalysis and Heterocycle Formation

Studies have also focused on palladium-catalyzed cyclization reactions for the stereoselective formation of oxindoles, indicating the utility of these reactions in constructing complex heterocyclic architectures (Miura et al., 2009). Additionally, the application in synthesizing isoindole-1,3-diones via carbonylative cyclization of o-halobenzoates highlights the efficiency of these processes in heterocycle formation (Worlikar & Larock, 2008).

Oxidative Catalysis

The compound and its derivatives have been investigated in the context of catalysis, such as in the selective oxidation of ethylbenzene and cyclohexene, demonstrating its potential in oxidative processes (Habibi et al., 2014).

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTXIRMTGIZWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate

CAS RN

126812-30-4
Record name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclohexanecarboxylate
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